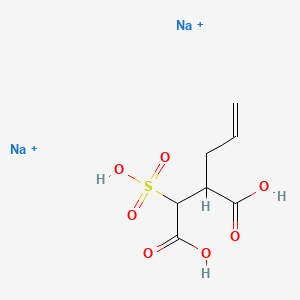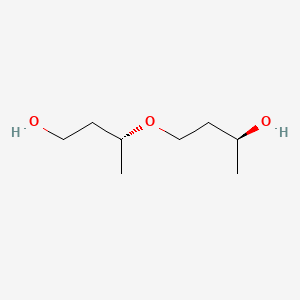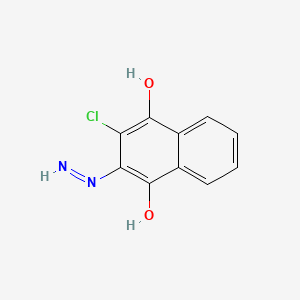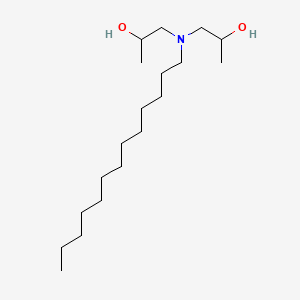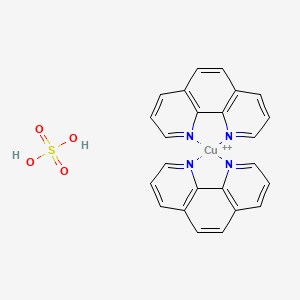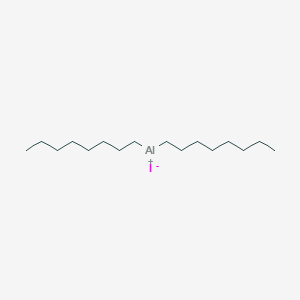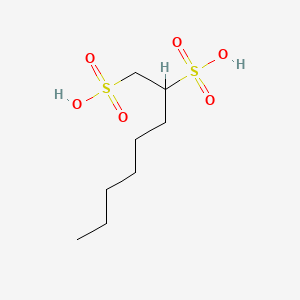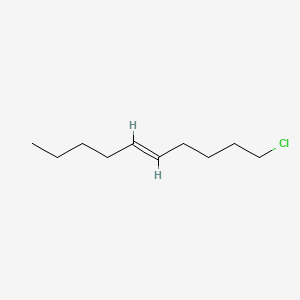
(1-Oxodecyl)ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Oxodecyl)ferrocene is an organometallic compound that features a ferrocene core with a decyl group substituted at one of the cyclopentadienyl rings Ferrocene itself is a well-known metallocene consisting of two cyclopentadienyl rings bound to a central iron atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxodecyl)ferrocene typically involves the following steps:
Preparation of Decylferrocene: This can be achieved by reacting ferrocene with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Oxidation: The decylferrocene is then oxidized to this compound using an oxidizing agent such as chromium trioxide (CrO3) in acetic acid. The reaction conditions need to be carefully controlled to avoid over-oxidation.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Oxodecyl)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The oxo group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The decyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ferrocenium ions.
Reduction: Formation of (1-Hydroxydecyl)ferrocene.
Substitution: Formation of various substituted ferrocene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1-Oxodecyl)ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of (1-Oxodecyl)ferrocene involves its interaction with molecular targets through its ferrocene core and the oxo functionality. The ferrocene core can undergo redox reactions, facilitating electron transfer processes. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decylferrocene: Lacks the oxo functionality, making it less reactive in certain chemical reactions.
(1-Hydroxydecyl)ferrocene: Contains a hydroxyl group instead of an oxo group, leading to different chemical properties and reactivity.
Ferrocenium Compounds: Oxidized forms of ferrocene with different electronic properties.
Uniqueness
(1-Oxodecyl)ferrocene is unique due to the presence of both the decyl group and the oxo functionality, which impart distinct chemical and physical properties. This combination allows for a broader range of chemical reactions and applications compared to its analogs.
Propriétés
Numéro CAS |
68209-66-5 |
|---|---|
Formule moléculaire |
C20H28FeO |
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yldecan-1-one;iron(2+) |
InChI |
InChI=1S/C15H23O.C5H5.Fe/c1-2-3-4-5-6-7-8-13-15(16)14-11-9-10-12-14;1-2-4-5-3-1;/h9-12H,2-8,13H2,1H3;1-5H;/q2*-1;+2 |
Clé InChI |
JERGQWSYUKUTQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)C1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





